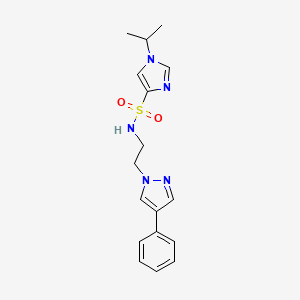
1-isopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- One-Pot Synthesis of Heterocyclic Sulfonamides : A study presented a one-pot synthesis method for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and related compounds. This method simplifies the synthesis process of these heterocyclic compounds, which are of interest for their potential biological activities (Rozentsveig et al., 2013).
Biological Activities
Inhibition of Carbonic Anhydrase Isoenzymes : Sulfonamides, including pyrazole-based ones, have been investigated for their ability to inhibit human carbonic anhydrase isoenzymes I and II. These enzymes are involved in various physiological processes, and inhibitors can have therapeutic applications. Metal complexes of pyrazole-based sulfonamides showed significant inhibitory activity, suggesting potential for developing new therapeutic agents (Büyükkıdan et al., 2017).
Antibacterial and Anticancer Potential : Novel heterocyclic compounds containing sulfonamido moieties have been synthesized with the aim of finding effective antibacterial agents. Several of these compounds demonstrated significant antibacterial activity, highlighting their potential in developing new antibacterial treatments (Azab et al., 2013).
Antiglaucoma Activity : Pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been studied for their potential antiglaucoma activity through the inhibition of carbonic anhydrase isoenzymes. These findings suggest a promising avenue for developing new treatments for glaucoma (Kasımoğulları et al., 2010).
Propiedades
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-14(2)21-12-17(18-13-21)25(23,24)20-8-9-22-11-16(10-19-22)15-6-4-3-5-7-15/h3-7,10-14,20H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUSTTXLKLKOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2868749.png)
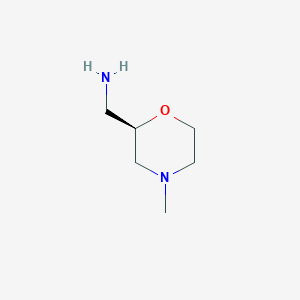
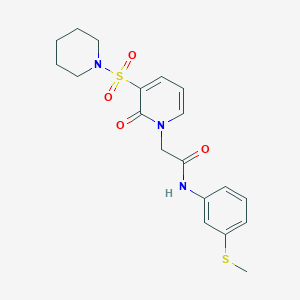
![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868752.png)
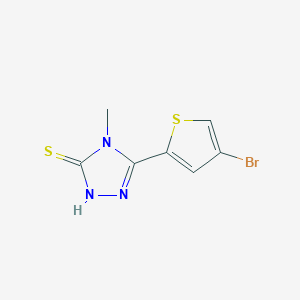
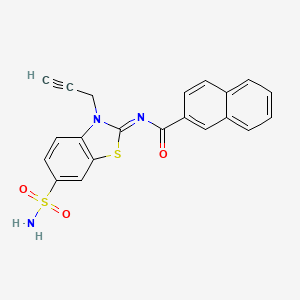
![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)
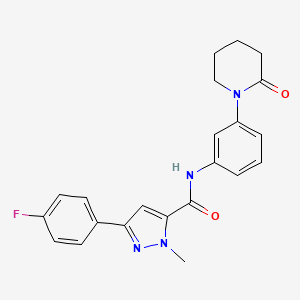
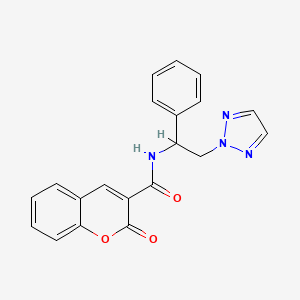
![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)
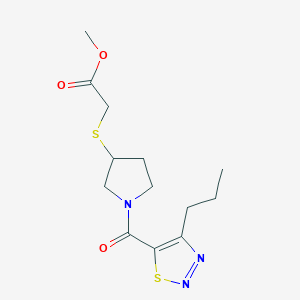
![1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2868772.png)